Cas no 73221-74-6 (5-Bromo-2-(M-Tolyloxy)Pyrimidine)
5-Bromo-2-(M-Tolyloxy)Pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine,5-bromo-2-(3-methylphenoxy)-
- 5-bromo-2-(3-methylphenoxy)Pyrimidine
- 5-BROMO-2-(M-TOLYLOXY)PYRIMIDINE
- Pyrimidine,5-bromo-2-(3-methylphenoxy)
- 73221-74-6
- A920289
- AKOS013182156
- FT-0764849
- AS-31362
- CS-0172105
- DTXSID10401443
- Pyrimidine,5-bromo-2-(3-methylphenoxy); 5-bromo-2-(m-tolyloxy)pyrimidine;
- MFCD03646352
- YCA22174
- SB57982
- 5-BROMO-2-M-TOLYLOXY-PYRIMIDINE
- SCHEMBL24156258
- 5-Bromo-2-(M-Tolyloxy)Pyrimidine
-
- MDL: MFCD03646352
- Inchi: 1S/C11H9BrN2O/c1-8-3-2-4-10(5-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3
- InChI Key: YJJNAGZHAWGUEO-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=NC=1)OC1=CC=CC(C)=C1
Computed Properties
- Exact Mass: 263.99000
- Monoisotopic Mass: 263.99
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35A^2
- XLogP3: 3.1
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.481
- Melting Point: 38-41 °C
- Boiling Point: 384°C at 760 mmHg
- Flash Point: 186.1°C
- Refractive Index: 1.602
- PSA: 35.01000
- LogP: 3.33980
5-Bromo-2-(M-Tolyloxy)Pyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
5-Bromo-2-(M-Tolyloxy)Pyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-2-(M-Tolyloxy)Pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 30003-1/G |
5-BROMO-2-(M-TOLYLOXY)PYRIMIDINE |
73221-74-6 | 97% | 1g |
$143 | 2023-09-18 | |
| AstaTech | 30003-5/G |
5-BROMO-2-(M-TOLYLOXY)PYRIMIDINE |
73221-74-6 | 97% | 5g |
$514 | 2023-09-18 | |
| AstaTech | 30003-10/G |
5-BROMO-2-(M-TOLYLOXY)PYRIMIDINE |
73221-74-6 | 97% | 10g |
$771 | 2023-09-18 | |
| Chemenu | CM524726-1g |
5-Bromo-2-(m-tolyloxy)pyrimidine |
73221-74-6 | 97% | 1g |
$141 | 2023-02-01 | |
| Chemenu | CM524726-5g |
5-Bromo-2-(m-tolyloxy)pyrimidine |
73221-74-6 | 97% | 5g |
$499 | 2023-02-01 | |
| TRC | B817240-50mg |
5-Bromo-2-(M-Tolyloxy)Pyrimidine |
73221-74-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B817240-100mg |
5-Bromo-2-(M-Tolyloxy)Pyrimidine |
73221-74-6 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B817240-500mg |
5-Bromo-2-(M-Tolyloxy)Pyrimidine |
73221-74-6 | 500mg |
$ 250.00 | 2022-06-06 | ||
| Fluorochem | 036445-1g |
5-Bromo-2-(m-tolyloxy)pyrimidine |
73221-74-6 | 97% | 1g |
£161.00 | 2022-02-28 | |
| Fluorochem | 036445-5g |
5-Bromo-2-(m-tolyloxy)pyrimidine |
73221-74-6 | 97% | 5g |
£579.00 | 2022-02-28 |
5-Bromo-2-(M-Tolyloxy)Pyrimidine Suppliers
5-Bromo-2-(M-Tolyloxy)Pyrimidine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 5-Bromo-2-(M-Tolyloxy)Pyrimidine
Professional Introduction to 5-Bromo-2-(M-Tolyloxy)Pyrimidine (CAS No. 73221-74-6)
5-Bromo-2-(M-Tolyloxy)Pyrimidine, with the chemical formula C11H10BBrN2O, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS No. 73221-74-6, has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules. The presence of both bromine and methoxy substituents on a pyrimidine core enhances its reactivity, making it a valuable building block for further derivatization.
The pyrimidine scaffold is a fundamental structural motif in numerous pharmacologically relevant compounds, including antiviral, anticancer, and antimicrobial agents. The bromine atom at the 5-position and the methoxy group at the 2-position of 5-Bromo-2-(M-Tolyloxy)Pyrimidine provide distinct handles for chemical modifications, enabling the construction of complex molecular architectures. This flexibility has positioned the compound as a cornerstone in medicinal chemistry synthesis.
In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives with enhanced therapeutic profiles. The incorporation of halogenated pyrimidines into drug candidates has been particularly noteworthy, as halogens are known to improve metabolic stability and binding affinity to biological targets. 5-Bromo-2-(M-Tolyloxy)Pyrimidine exemplifies this trend, serving as a precursor for numerous innovative drug molecules.
One of the most compelling applications of 5-Bromo-2-(M-Tolyloxy)Pyrimidine lies in its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. By modifying the pyrimidine core with functional groups such as bromine and methoxy, researchers can fine-tune the interactions of these compounds with kinase targets, leading to the development of more effective inhibitors.
Recent studies have highlighted the potential of CAS No. 73221-74-6-derived compounds in addressing unmet medical needs. For instance, a series of pyrimidine-based kinase inhibitors has been reported to exhibit potent activity against mutant forms of BCR-ABL, an enzyme that drives chronic myeloid leukemia (CML). The structural features of these inhibitors, including the bromine and methoxy substituents on the pyrimidine ring, have been critical in achieving high selectivity and efficacy.
The agrochemical sector has also benefited from the versatility of 5-Bromo-2-(M-Tolyloxy)Pyrimidine. Pyrimidine derivatives are widely used as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and weeds. The bromine and methoxy groups contribute to the bioactivity of these compounds by enhancing their ability to interact with target enzymes and receptors in pests.
The synthetic methodologies for preparing CAS No. 73221-74-6 have seen significant advancements in recent years. Modern synthetic routes often involve palladium-catalyzed cross-coupling reactions, which allow for efficient introduction of bromine and methoxy groups onto the pyrimidine core. These methods not only improve yield but also minimize byproduct formation, making them environmentally favorable.
In conclusion, 5-Bromo-2-(M-Tolyloxy)Pyrimidine represents a vital intermediate in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing biologically active molecules with potential therapeutic applications. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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